N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
“N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound that belongs to the class of organic compounds known as carboximidic acids . It is also known as 4-Butoxyacetanilide .
Synthesis Analysis
The synthesis of “this compound” is achieved via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide . The reaction is carried out in a well-controlled laboratory condition to ensure high purity .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The compound has a molecular formula of C12H17NO2 and a molecular weight of 207.27 .Chemical Reactions Analysis
The compound is part of the thiazole class of compounds, which are known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .Physical and Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a melting point of 100-114 °C (lit.) .Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. The compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to various cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. These effects are mediated through its interaction with key signaling molecules and transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits minimal toxicity and significant therapeutic effects, such as antimicrobial and anticancer activities. At high doses, it can cause adverse effects, including toxicity to healthy cells and tissues. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze its biotransformation, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s overall metabolic impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. Additionally, it can accumulate in specific tissues, depending on its affinity for certain biomolecules. These distribution patterns are important for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization influences its activity, as it can interact with compartment-specific biomolecules, leading to targeted biological effects .
Properties
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-4-9-19-13-7-5-12(6-8-13)14-10-20-15(17-14)16-11(2)18/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDDHXAXOTQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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